AZD5597

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

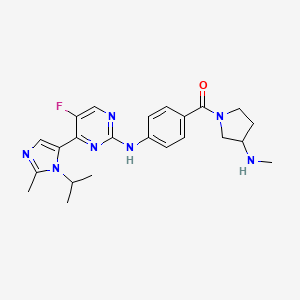

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSDIJMNXYJJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Potent CDK Inhibitor: A Technical Guide to the Discovery and Synthesis of AZD5597

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of AZD5597, a potent imidazole pyrimidine amide inhibitor of cyclin-dependent kinases (CDKs). This compound emerged from a focused medicinal chemistry effort to develop an intravenously dosable CDK inhibitor for cancer therapy. This document details the structure-activity relationships, key experimental protocols, and quantitative biological data that underpinned its development.

Discovery and Lead Optimization

The development of this compound began with the identification of a novel series of imidazole pyrimidine amides as inhibitors of CDKs 1, 2, and 9.[1][2] The lead optimization process was guided by enhancing potency, improving physicochemical properties, and minimizing off-target activities. A key focus was to achieve a profile suitable for intravenous administration, which required excellent solubility and low plasma protein binding.

The optimization strategy involved systematic modifications of the imidazole pyrimidine core and the amide substituent. This led to the discovery that substitution at specific positions could significantly impact potency and selectivity. The introduction of a fluoro group at the 5-position of the pyrimidine ring and an (S)-3-(methylamino)pyrrolidin-1-yl moiety in the amide portion were critical for achieving the desired biological and pharmacokinetic profile of this compound.[3]

Quantitative Biological Data

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| CDK1 | 2[3][4][5] |

| CDK2 | 2[3][4][5] |

| LoVo cell proliferation (BrdU) | 39[3][4][5] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Dosage | Route | Dosing Schedule | Tumor Growth Inhibition |

| SW620 colon adenocarcinoma | 15 mg/kg | Intraperitoneal | Intermittent (3 weeks) | 55% reduction in tumor volume[4] |

Signaling Pathway of this compound

This compound exerts its anti-proliferative effects by inhibiting CDKs, key regulators of the cell cycle. By targeting CDK1 and CDK2, this compound can induce cell cycle arrest at the G1/S and G2/M transitions, ultimately leading to apoptosis in cancer cells.

Caption: Simplified signaling pathway of this compound action on cell cycle progression.

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key steps being the construction of the imidazole and pyrimidine rings, followed by an amidation reaction. The following is a generalized protocol based on related patent literature.

Caption: General synthetic workflow for this compound.

Detailed Methodology:

A detailed synthetic route is described in the patent application WO 2007015064 A1. The core 2-amino-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-5-fluoropyrimidine is synthesized first. This intermediate is then coupled with a suitable carboxylic acid derivative of the aniline portion. The final step involves the amidation of the resulting carboxylic acid with (S)-3-(methylamino)pyrrolidine.

Example Key Step: Amide Coupling

-

To a solution of the carboxylic acid intermediate (1 equivalent) in a suitable aprotic solvent (e.g., DMF), is added a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

-

The mixture is stirred at room temperature for 15 minutes.

-

(S)-3-(methylamino)pyrrolidine (1.2 equivalents) is then added, and the reaction is stirred at room temperature until completion (monitored by LC-MS).

-

The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous bicarbonate solution and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

In Vitro Kinase Assay

The inhibitory activity of this compound against CDK1 and CDK2 is determined using a standard kinase assay.

Methodology:

-

Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes are used.

-

A suitable peptide substrate (e.g., a histone H1-derived peptide) and ATP are used.

-

The assay is performed in a buffer containing MgCl2, DTT, and other necessary components.

-

This compound is serially diluted and pre-incubated with the enzyme.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (BrdU Incorporation)

The anti-proliferative effect of this compound on cancer cell lines is assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Methodology:

-

LoVo cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 48 hours.

-

BrdU is added to the wells for the final few hours of the incubation period.

-

After incubation, the cells are fixed, and the DNA is denatured.

-

A peroxidase-conjugated anti-BrdU antibody is added to the wells.

-

A substrate for the peroxidase is then added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

-

The IC50 value is determined from the dose-response curve.[4]

In Vivo Xenograft Study

The anti-tumor efficacy of this compound is evaluated in a mouse xenograft model.

Methodology:

-

Female nude mice are subcutaneously inoculated with SW620 human colon adenocarcinoma cells.

-

When the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

This compound is formulated in a suitable vehicle for intraperitoneal injection.

-

The treatment group receives intermittent injections of this compound (e.g., 15 mg/kg) for a period of 3 weeks.[4]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.

Conclusion

This compound is a potent, intravenously dosable CDK inhibitor that demonstrated significant anti-proliferative activity in both in vitro and in vivo models. Its discovery was the result of a systematic medicinal chemistry effort focused on optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for researchers in the field of oncology drug discovery and development.

References

- 1. WO2007015064A1 - Imidazolyl-pyrimidine compounds for use in the treatment of proliferative disorders - Google Patents [patents.google.com]

- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. WO2013026890A1 - Susceptibility to selective cdk9 inhibitors - Google Patents [patents.google.com]

AZD5597: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, intravenously administered, small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9. Its mechanism of action centers on the disruption of cell cycle progression and the inhibition of transcriptional regulation, leading to anti-proliferative effects in cancer cells. This document provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways it modulates.

Core Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription

This compound exerts its anti-tumor activity through the potent and selective inhibition of key cyclin-dependent kinases (CDKs) involved in two fundamental cellular processes: cell cycle control and transcriptional regulation.[1][2] As an imidazole pyrimidine amide derivative, its primary targets are CDK1, CDK2, and CDK9.[1][2]

The inhibition of CDK1 and CDK2 , crucial regulators of cell cycle progression, leads to cell cycle arrest. Specifically, CDK2 is essential for the G1 to S phase transition, while CDK1 governs the G2 to M phase transition. By inhibiting these kinases, this compound effectively halts the proliferation of cancer cells.

Simultaneously, the inhibition of CDK9 , a key component of the positive transcription elongation factor b (P-TEFb) complex, disrupts the regulation of gene expression. CDK9 is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a critical step for productive transcription elongation. Inhibition of CDK9 by this compound leads to a global downregulation of transcription, particularly affecting the expression of short-lived anti-apoptotic proteins and oncogenes, thereby promoting apoptosis in cancer cells.

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against its primary targets and its anti-proliferative effects in a cancer cell line.

| Target | IC50 (nM) | Assay Type |

| CDK1 | 2 | Enzymatic Assay |

| CDK2 | 2 | Enzymatic Assay |

Table 1: Biochemical Potency of this compound against Cyclin-Dependent Kinases. This table showcases the high affinity of this compound for its primary CDK targets.

| Cell Line | IC50 (µM) | Assay Type |

| LoVo (human colon carcinoma) | 0.039 | BrdU Incorporation Assay (48h)[3] |

Table 2: Anti-proliferative Activity of this compound. This table demonstrates the cellular efficacy of this compound in inhibiting cancer cell proliferation.

Signaling Pathways Modulated by this compound

The dual inhibition of cell cycle and transcriptional CDKs by this compound results in a multifaceted impact on cancer cell signaling. The following diagram illustrates the core pathways affected.

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits CDK1, CDK2, and CDK9, leading to cell cycle arrest and induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK enzymes.

Materials:

-

Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes

-

Histone H1 as a substrate

-

[γ-³²P]ATP

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, combine the kinase reaction buffer, the respective CDK/Cyclin complex, and the substrate (Histone H1).

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

LoVo human colon carcinoma cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

-

Substrate for the detection enzyme

-

Microplate reader

Procedure:

-

Seed LoVo cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 48 hours.

-

Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the culture medium and fix the cells.

-

Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

-

Wash the wells to remove unbound antibody.

-

Add the enzyme substrate and incubate until a color change is observed.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., colon adenocarcinoma)

-

This compound

-

Vehicle for injection (e.g., saline, PEG300, Tween-80)[3]

-

Calipers

Procedure:

-

Subcutaneously implant human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg) or vehicle control via intraperitoneal injection according to a specified schedule (e.g., intermittent injections for 3 weeks).[3]

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Figure 2: this compound Evaluation Workflow. This diagram shows the progression from in vitro biochemical and cellular assays to in vivo efficacy studies for this compound.

Conclusion

This compound is a potent dual inhibitor of cell cycle and transcriptional CDKs, with a well-defined mechanism of action that translates to anti-proliferative and pro-apoptotic effects in cancer cells. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the therapeutic potential of this and similar compounds. The multifaceted impact of this compound on fundamental cellular processes underscores the promise of targeting CDKs in oncology.

References

AZD5597: A Technical Guide to a Potent CDK1 and CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, small-molecule inhibitor targeting Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), two key regulators of the cell cycle. Preclinical data have demonstrated its efficacy in inhibiting cancer cell proliferation and reducing tumor growth in xenograft models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in understanding and potentially advancing the study of this class of targeted therapies.

Introduction

The cell division cycle is a fundamental process in all eukaryotic organisms, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, orchestrate the progression through the different phases of the cell cycle. CDK1 and CDK2 are critical for the G1/S and G2/M transitions, respectively, making them attractive targets for anticancer drug development. This compound emerged from a drug discovery program aimed at identifying potent and selective CDK inhibitors with favorable physicochemical and pharmacokinetic properties suitable for intravenous administration.

Mechanism of Action

This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of CDK1 and CDK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of key substrates that are necessary for cell cycle progression. Inhibition of CDK2 leads to a blockage at the G1/S checkpoint, preventing DNA replication, while inhibition of CDK1 results in a G2/M arrest, halting entry into mitosis. This dual inhibition ultimately leads to cell cycle arrest and, in many cases, apoptosis of cancer cells.

Preclinical Data

The following tables summarize the key quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Cell Line | IC50 (µM) |

| CDK1 | Kinase Assay | 2 | - | - |

| CDK2 | Kinase Assay | 2 | - | - |

| Cell Proliferation | BrdU Incorporation | - | LoVo | 0.039[1] |

Table 2: In Vivo Efficacy

| Cancer Model | Cell Line | Dosing | Tumor Volume Reduction |

| Colon Adenocarcinoma Xenograft | SW620 | 15 mg/kg (intraperitoneal) | 55%[1] |

Table 3: Physicochemical Properties

| Property | Observation |

| Suitability | Suitable for intravenous dosing[2][3] |

| CYP Isoform Inhibition | Large margin against inhibition |

| hERG Ion Channel Inhibition | Large margin against inhibition |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are provided below. It is important to note that the specific protocols used in the original studies by Jones et al. were not fully available in the public domain. The following represent standard and detailed methodologies for the types of experiments conducted.

CDK1/CDK2 Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 of a compound against CDK1 and CDK2.

Materials:

-

Recombinant human CDK1/Cyclin B and CDK2/Cyclin E complexes

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., Histone H1)

-

This compound

-

Microplate (e.g., 384-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add 1 µL of each this compound dilution to the wells of a 384-well microplate. Include wells with vehicle (DMSO) as a control.

-

Add 2 µL of the CDK/Cyclin enzyme solution to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Prepare a substrate/ATP mixture in kinase assay buffer.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cell Proliferation Assay (BrdU Incorporation - Representative Protocol)

This protocol describes a common method to assess the anti-proliferative effects of a compound by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

LoVo (human colon carcinoma) cell line

-

Cell culture medium (e.g., F-12K Medium) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to a detectable enzyme like HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed LoVo cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated wells as a control.

-

Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and fix the cells by adding 200 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Remove the fixing/denaturing solution and wash the wells with wash buffer.

-

Add 100 µL of the anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of the substrate solution and incubate until color development is sufficient.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Xenograft Study (Representative Protocol)

This protocol outlines a general procedure for establishing and using a subcutaneous human tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of an anticancer agent.

References

AZD5597: A Technical Overview of Preclinical Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered, small molecule inhibitor of cyclin-dependent kinases (CDKs). Developed by AstraZeneca, this imidazole pyrimidine amide has demonstrated significant anti-proliferative activity in preclinical models of cancer.[1] Its mechanism of action centers on the inhibition of key cell cycle regulators, positioning it as a potential therapeutic agent for various malignancies. This document provides a comprehensive overview of the publicly available preclinical biological data for this compound.

Core Mechanism of Action: CDK Inhibition

This compound functions as a potent inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK1, CDK2, and CDK9.[1] These kinases are crucial for the regulation of cell cycle progression and transcription. By inhibiting these enzymes, this compound disrupts the normal cell cycle, leading to a halt in cell division and proliferation.

The following diagram illustrates the simplified signaling pathway affected by this compound.

Quantitative Biological Activity

This compound has demonstrated potent inhibition of its target kinases and anti-proliferative effects in cancer cell lines. The following tables summarize the available quantitative data.

In Vitro Kinase Inhibitory Activity

| Target | IC50 (µM) |

| CDK1 | 0.002[2][3] |

| CDK2 | 0.002[2][3] |

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| LoVo | Colon Adenocarcinoma | 0.039[2][3] | BrdU Incorporation |

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a human tumor xenograft model.

| Model | Cancer Type | Treatment | Outcome |

| SW620 Xenograft | Colon Adenocarcinoma | 15 mg/kg | 55% reduction in tumor volume[2][3] |

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the following sections describe generalized methodologies for the key assays used to characterize this compound.

In Vitro CDK Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific CDK/cyclin complex. A common method is a luminescence-based assay that quantifies ATP consumption.

Methodology:

-

Reagent Preparation: Prepare solutions of the purified recombinant CDK/cyclin complex, a suitable substrate (e.g., a peptide containing a CDK phosphorylation motif), and ATP. Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a multi-well plate, combine the CDK/cyclin complex, the substrate, and the various concentrations of this compound. Include control wells with no inhibitor.

-

Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period.

-

Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit (e.g., ADP-Glo™) that converts ADP to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Cell Proliferation (BrdU Incorporation) Assay (Generic Protocol)

This assay assesses the anti-proliferative effects of a compound by measuring the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.

Methodology:

-

Cell Culture and Treatment: Seed the desired cancer cell line (e.g., LoVo) into a 96-well plate and allow the cells to adhere. Treat the cells with a range of concentrations of this compound and incubate for a specified duration (e.g., 48 hours).

-

BrdU Labeling: Add a BrdU labeling solution to each well and incubate for a period to allow for its incorporation into the DNA of proliferating cells.

-

Fixation, Permeabilization, and Denaturation: Fix the cells, permeabilize their membranes, and denature the DNA to allow antibody access to the incorporated BrdU.

-

Immunodetection: Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). After an incubation period, add the enzyme's substrate to produce a detectable signal (e.g., colorimetric or chemiluminescent).

-

Data Acquisition and Analysis: Measure the signal using a microplate reader. The intensity of the signal is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation. Calculate the IC50 value from the dose-response curve.

Human Tumor Xenograft Study (Generic Protocol)

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Cell Implantation: Implant human cancer cells (e.g., SW620) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Establishment: Allow the tumors to grow to a predetermined size.

-

Group Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer this compound via the intended clinical route (intravenous or intraperitoneal) at a specified dose and schedule.

-

Monitoring: Measure tumor dimensions and body weight regularly throughout the study.

-

Endpoint and Analysis: Continue the study until a predefined endpoint is reached (e.g., maximum tumor size, a set number of days). Euthanize the mice and excise the tumors for further analysis if required. Calculate the tumor growth inhibition for the this compound-treated group compared to the control group.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. Searches of clinical trial databases with the identifier "this compound" or related terms have not yielded any results. This suggests that the compound may not have progressed to clinical development or that its development was discontinued at the preclinical stage. AstraZeneca's clinical pipeline includes other CDK inhibitors, but this compound is not listed among them.[4][5][6]

Conclusion

This compound is a potent preclinical CDK inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action through the inhibition of CDK1, CDK2, and CDK9 provides a strong rationale for its potential as an anti-neoplastic agent. The available data highlights its low nanomolar potency against its target kinases and its ability to inhibit tumor growth in a colon cancer xenograft model. However, the lack of a broader panel of anti-proliferative data and the absence of publicly available clinical trial information limit a more comprehensive assessment of its therapeutic potential. The information presented in this guide is based on the currently accessible preclinical data and serves as a foundational overview for the scientific community.

References

- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. precisionmedicineonline.com [precisionmedicineonline.com]

- 5. Phase III Study to Assess AZD9833+ CDK4/6 Inhibitor in HR+/HER2-MBC with Detectable ESR1m Before Progression (SERENA-6) [astrazenecaclinicaltrials.com]

- 6. Pipeline - AstraZeneca [astrazeneca.com]

AZD5597: A Technical Guide to its Physicochemical Properties and Core Experimental Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinases 1 (CDK1) and 2 (CDK2).[1][2] As a critical regulator of the cell cycle, the CDK family of enzymes represents a key target in oncology drug development. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed methodologies for key experimental assessments, and a visualization of its targeted signaling pathway.

Physicochemical Properties

This compound is an imidazole pyrimidine amide with excellent physicochemical properties that make it suitable for intravenous dosing.[3][4] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C23H28FN7O | [2] |

| Molecular Weight | 437.51 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO and Methanol. Not soluble in water. | [2] |

| InChI Key | NTSDIJMNXYJJNG-SFHVURJKSA-N | [2] |

| CAS Number | 924641-59-8 | [2] |

Biological Activity

This compound is a highly potent inhibitor of both CDK1 and CDK2, with IC50 values of 0.002 µM for both enzymes.[1] It demonstrates anti-proliferative activity against a range of cancer cell lines, including LoVo human colon carcinoma cells with an IC50 of 0.039 µM.[1][2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (CDK1/CDK2)

This assay is designed to measure the direct inhibitory effect of this compound on the activity of CDK1 and CDK2 enzymes.

Objective: To determine the IC50 value of this compound for CDK1 and CDK2.

Materials:

-

Recombinant human CDK1/Cyclin B and CDK2/Cyclin A enzymes.

-

ATP (Adenosine triphosphate).

-

Substrate peptide (e.g., a histone H1-derived peptide).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound stock solution (in DMSO).

-

Microplate reader for luminescence or radioactivity detection.

-

ADP-Glo™ Kinase Assay kit or similar technology for measuring kinase activity.

Protocol:

-

Enzyme and Substrate Preparation: Dilute the CDK1/Cyclin B and CDK2/Cyclin A enzymes and the substrate peptide to their working concentrations in kinase assay buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase assay buffer to the final desired concentrations.

-

Reaction Setup: In a 96-well or 384-well plate, add the diluted this compound, the enzyme solution, and the substrate solution.

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for each respective enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. If using a radiometric assay, this involves capturing the radiolabeled phosphate transferred to the substrate. If using a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the IC50 of this compound for inhibiting the proliferation of LoVo cells.

Materials:

-

LoVo (human colon carcinoma) cell line.

-

Cell culture medium (e.g., F-12K Medium) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (in DMSO).

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution.

-

Fixing/denaturing solution.

-

Anti-BrdU antibody.

-

HRP-conjugated secondary antibody.

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

-

Stop solution (e.g., sulfuric acid).

-

Microplate reader for absorbance measurement.

Protocol:

-

Cell Seeding: Seed LoVo cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours).[1]

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).

-

Fixation and Denaturation: Remove the culture medium and fix the cells. Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Immunodetection: Incubate the cells with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.

-

Signal Development: Add TMB substrate and incubate until a color change is observed. Stop the reaction with a stop solution.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to untreated control cells and determine the IC50 value by plotting the inhibition against the log of the this compound concentration.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Objective: To assess the effect of this compound on tumor growth in a SW620 colon adenocarcinoma mouse xenograft model.

Materials:

-

SW620 human colon adenocarcinoma cells.

-

Immunocompromised mice (e.g., athymic nude mice).

-

Matrigel or similar basement membrane matrix.

-

This compound formulation for in vivo administration.

-

Calipers for tumor measurement.

Protocol:

-

Cell Implantation: Subcutaneously implant SW620 cells, typically mixed with Matrigel, into the flank of the mice.[5][6]

-

Tumor Growth and Cohort Formation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

-

Drug Administration: Administer this compound to the treatment group via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 15 mg/kg).[1] The control group receives a vehicle control.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.

-

Monitoring: Monitor the body weight and overall health of the animals.

-

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the control group.

Signaling Pathway and Experimental Workflow Visualizations

CDK1/2 Signaling Pathway in the Cell Cycle

This compound exerts its anti-proliferative effects by inhibiting CDK1 and CDK2, which are key regulators of cell cycle progression. The following diagram illustrates the points of intervention of this compound in the cell cycle.

Caption: Inhibition of CDK1/2 by this compound disrupts cell cycle progression.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a CDK inhibitor like this compound.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

AZD5597 Target Validation in Cancer Cells: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the target validation for AZD5597, a potent small molecule inhibitor, in the context of cancer cell biology. It details the biochemical and cellular evidence supporting its mechanism of action, presents quantitative data on its potency, and provides standardized protocols for key validation experiments. The primary targets of this compound are Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), crucial regulators of cell cycle progression.[1][2] Inhibition of these kinases leads to anti-proliferative effects in cancer cells, validating their role as therapeutic targets.[3][4]

Introduction to this compound

This compound is a novel imidazole pyrimidine amide developed as a potent inhibitor of Cyclin-Dependent Kinases (CDKs).[3][4][5] CDKs are a family of protein kinases that play a critical role in regulating the eukaryotic cell cycle.[6][7] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[6][7] By targeting key CDKs involved in cell cycle transitions, inhibitors like this compound aim to selectively halt the growth of cancer cells. This guide focuses on the validation of CDK1 and CDK2 as the primary molecular targets of this compound.

Target Identification and Potency

Target validation for this compound has been established through a combination of biochemical assays using purified enzymes and cell-based assays measuring anti-proliferative activity.

Biochemical Potency

This compound demonstrates high potency against purified CDK1 and CDK2 enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are in the low nanomolar range, indicating a strong and specific interaction.

| Target | IC50 (nM) | Reference |

| Cyclin-Dependent Kinase 1 (CDK1) | 2 | [1] |

| Cyclin-Dependent Kinase 2 (CDK2) | 2 | [1] |

Cellular Anti-proliferative Activity

In cellular assays, this compound effectively inhibits the proliferation of human cancer cell lines. The anti-proliferative activity in LoVo human colon carcinoma cells was assessed by measuring the inhibition of 5-bromo-2'-deoxyuridine (BrdU) incorporation into newly synthesized DNA.[1]

| Cell Line | Assay Type | IC50 (µM) | Reference |

| LoVo (Colon Carcinoma) | BrdU Incorporation (48h) | 0.039 | [1] |

Mechanism of Action: Cell Cycle Regulation

The Role of CDK1 and CDK2 in the Cell Cycle

CDK1 and CDK2 are essential for orchestrating the transitions between different phases of the cell cycle.

-

CDK2 , primarily in complex with Cyclin E and Cyclin A, is critical for the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. It phosphorylates key substrates, most notably the Retinoblastoma protein (Rb).[7][8] Phosphorylation of Rb causes it to dissociate from the E2F transcription factor, allowing E2F to activate the transcription of genes required for DNA replication.[7][9]

-

CDK1 , in complex with Cyclin A and Cyclin B, governs the G2 (Gap 2) to M (Mitosis) phase transition and progression through mitosis.[10]

By inhibiting both CDK1 and CDK2, this compound can induce cell cycle arrest at both the G1/S and G2/M checkpoints, thereby preventing cancer cell division.[11][12]

Signaling Pathway Diagram

The following diagram illustrates the central role of CDK1 and CDK2 in cell cycle progression and the points of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to validate the target and measure the efficacy of this compound.

In Vitro Kinase Assay (for Biochemical Potency)

This assay quantifies the direct inhibitory effect of this compound on purified CDK1/Cyclin B and CDK2/Cyclin E complexes.

Principle: A luminescent kinase assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to kinase activity.

Materials:

-

Purified, active human Cdk1/Cyclin B and Cdk2/Cyclin E (commercially available).

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Peptide substrate (e.g., a derivative of Histone H1 for CDK1, Rb fragment for CDK2).

-

ATP at a concentration near the Km for the specific enzyme.

-

This compound serial dilutions.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white assay plates.

Procedure:

-

Compound Plating: Add 1 µL of serially diluted this compound in DMSO to the wells of a 384-well plate. Include DMSO-only wells as a no-inhibition control.

-

Enzyme Addition: Add 2 µL of kinase solution (e.g., CDK1/Cyclin B) in kinase buffer to each well.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mix to initiate the reaction. The final reaction volume is 5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Record luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[10]

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of this compound on DNA synthesis in proliferating cancer cells.

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[13] Incorporated BrdU is then detected with a specific primary antibody and a fluorescently labeled secondary antibody.[14]

Materials:

-

Cancer cell line (e.g., LoVo).

-

Complete culture medium.

-

This compound serial dilutions.

-

BrdU labeling solution (10 µM in culture medium).[15]

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

DNA denaturation solution (e.g., 2N HCl).

-

Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5).[16]

-

Anti-BrdU primary antibody.

-

Fluorescently-conjugated secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

96-well imaging plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound for the desired duration (e.g., 48 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Fixation: Remove media, wash with PBS, and fix the cells for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells for 10 minutes.

-

DNA Denaturation: Wash and treat with 2N HCl for 30-60 minutes at room temperature to denature the DNA, exposing the BrdU epitopes.

-

Neutralization: Aspirate HCl and neutralize with sodium borate buffer for 10 minutes.

-

Immunostaining: Wash and block the cells. Incubate with anti-BrdU primary antibody overnight at 4°C, followed by incubation with a fluorescent secondary antibody for 1 hour at room temperature.

-

Imaging: Stain nuclei with DAPI and acquire images using a high-content imaging system or fluorescence microscope.

-

Analysis: Quantify the percentage of BrdU-positive cells relative to the total number of cells (DAPI-positive). Determine the IC50 value from the dose-response curve.

Western Blot for Phospho-Retinoblastoma (p-Rb)

This assay confirms target engagement within the cell by measuring the phosphorylation status of Rb, a direct downstream substrate of CDK2.

Principle: Inhibition of CDK2 by this compound should lead to a decrease in the phosphorylation of Rb at specific serine residues (e.g., Ser807/811). This change can be detected by Western blot using a phospho-specific antibody.[8][17]

Materials:

-

Cancer cell line with intact Rb pathway.

-

This compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer system, and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.[17]

-

Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[17]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Strip the membrane and re-probe for total Rb and β-actin to ensure equal loading. Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control. A dose-dependent decrease in the p-Rb signal validates target engagement.

Target Validation Workflow

The overall workflow for validating a targeted inhibitor like this compound follows a logical progression from biochemical characterization to cellular and in vivo confirmation.

Summary and Conclusion

The evidence strongly supports that this compound is a potent, dual inhibitor of CDK1 and CDK2. Target validation is confirmed through direct enzymatic inhibition in biochemical assays and mechanism-based anti-proliferative effects in cancer cells.[1][3][4] The dose-dependent inhibition of cancer cell proliferation and the expected modulation of downstream signaling pathways, such as the reduction of Rb phosphorylation, provide a clear rationale for its development as an anti-cancer therapeutic. The detailed protocols provided herein offer a robust framework for researchers to conduct similar target validation studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AZD-5597 - Immunomart [immunomart.com]

- 6. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mesoscale.com [mesoscale.com]

- 10. promega.com [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. benchchem.com [benchchem.com]

AZD5597: A Technical Guide on its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered, imidazole pyrimidine amide inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative effects across a range of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its effect on cell cycle progression. Due to the limited publicly available data specifically for this compound, this document incorporates representative data from other well-characterized CDK inhibitors that target a similar profile of kinases (CDK1, CDK2, and CDK9), such as dinaciclib and seliciclib, to illustrate the anticipated biological effects.

Core Mechanism of Action

This compound exerts its anti-tumor activity by targeting key regulators of the cell cycle. It is a potent inhibitor of CDK1 and CDK2, with IC50 values of 2 nM for both enzymes.[2][3] By inhibiting these kinases, this compound is expected to block the phosphorylation of key substrates required for cell cycle phase transitions, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Quantitative Data on Biological Activity

While detailed cell cycle arrest data for this compound is not extensively published, its potent inhibitory and anti-proliferative activities have been quantified.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound

| Target/Assay | Cell Line | IC50 Value | Reference |

| CDK1 | - | 2 nM | [2][3] |

| CDK2 | - | 2 nM | [2][3] |

| BrdU Incorporation | LoVo | 0.039 µM | [3] |

To provide a clearer understanding of the expected effects of a potent CDK1/2/9 inhibitor on cell cycle progression, the following tables summarize data from studies on dinaciclib and seliciclib.

Table 2: Representative Effect of the CDK Inhibitor Dinaciclib on Cell Cycle Distribution in Oral Squamous Carcinoma Cells (Ca9-22)

| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 | Reference |

| Control (0 nM) | 55.3 | 28.1 | 16.6 | 1.2 | [4] |

| Dinaciclib (6.25 nM) | 50.1 | 35.2 | 14.7 | 2.1 | [4] |

| Dinaciclib (12.5 nM) | 42.3 | 40.5 | 17.2 | 3.5 | [4] |

| Dinaciclib (25 nM) | 25.7 | 38.6 | 35.7 | 10.1 | [4] |

Data is illustrative and derived from published studies on dinaciclib.[4]

Table 3: Representative Effect of the CDK Inhibitor Seliciclib on Apoptosis in Multiple Myeloma Cells (MM1.S)

| Treatment (25 µM) | % of Cells in Sub-G1 (Apoptosis) | Reference |

| 0 hours | < 5% | [5] |

| 12 hours | Increased from baseline | [5] |

| 24 hours | 42% | [5] |

Data is illustrative and derived from published studies on seliciclib.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods for its investigation, the following diagrams are provided.

Caption: this compound inhibits CDK1, 2, and 9, leading to cell cycle arrest and apoptosis.

Caption: Experimental workflow for analyzing the effects of a CDK inhibitor on the cell cycle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of CDK inhibitors on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to measure apoptosis (sub-G1 peak) following treatment with a CDK inhibitor.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CDK inhibitor (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

-

Treatment: After allowing cells to adhere overnight, treat them with various concentrations of the CDK inhibitor or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Collect the cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To determine the effect of a CDK inhibitor on the expression levels of key cell cycle regulatory proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-pRb, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

-

Conclusion

This compound is a potent inhibitor of CDKs with demonstrated anti-proliferative activity. Based on its inhibitory profile against CDK1 and CDK2, it is expected to induce cell cycle arrest, primarily at the G1/S and G2/M transitions, and subsequently trigger apoptosis in cancer cells. While specific data on the cell cycle effects of this compound are limited, the provided information, including representative data from other CDK inhibitors and detailed experimental protocols, serves as a comprehensive guide for researchers investigating this and similar compounds. Further studies are warranted to fully elucidate the detailed molecular mechanisms underlying the cell cycle effects of this compound in various cancer models.

References

- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential [mdpi.com]

- 5. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

AZD5597: A Technical Guide to its Role in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1, CDK2, and CDK9. Its activity against CDK9 positions it as a significant regulator of gene transcription. This technical guide delineates the core mechanism of this compound's action on transcription, drawing from the established role of its primary target, CDK9, in the regulation of RNA Polymerase II (RNAPII) activity. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on this compound's potency, and detailed protocols for key experiments essential for investigating its transcriptional effects.

Introduction

Transcription, the process of synthesizing RNA from a DNA template, is a fundamental cellular process tightly regulated to ensure proper gene expression. Cyclin-Dependent Kinases (CDKs) have emerged as crucial regulators of the transcriptional cycle. This compound is a powerful investigational agent that targets multiple CDKs, with its most profound impact on transcription mediated through the inhibition of CDK9. Understanding the precise mechanism by which this compound modulates transcription is critical for its development as a potential therapeutic agent, particularly in oncology where transcriptional dysregulation is a common hallmark.

Core Mechanism of Action: Regulation of Transcription

The primary mechanism by which this compound regulates transcription is through its potent inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a pivotal role in the transition from transcription initiation to productive elongation.

The Role of CDK9 in Transcriptional Elongation

During the transcription cycle, RNA Polymerase II (RNAPII) initiates transcription at the promoter but often pauses a short distance downstream. This promoter-proximal pausing is a key regulatory checkpoint. The release of RNAPII from this paused state to begin productive elongation is dependent on the kinase activity of CDK9.

CDK9 phosphorylates two key substrates:

-

The C-Terminal Domain (CTD) of RNAPII: The CTD of the largest subunit of RNAPII (RPB1) consists of multiple tandem repeats of the heptapeptide sequence YSPTSPS. CDK9 specifically phosphorylates the serine residue at position 2 (Ser2) of this repeat. This phosphorylation event is a critical signal for the recruitment of elongation factors and the release of RNAPII from the promoter.

-

Negative Elongation Factors (NELF and DSIF): CDK9 also phosphorylates components of the Negative Elongation Factor (NELF) complex and the DRB-Sensitivity Inducing Factor (DSIF), leading to the dissociation of NELF from the transcription complex and the conversion of DSIF into a positive elongation factor.

By inhibiting CDK9, this compound prevents these crucial phosphorylation events, leading to the accumulation of paused RNAPII at promoter-proximal regions and a subsequent global suppression of transcriptional elongation.

Quantitative Data

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its target kinases and its anti-proliferative effects.

| Target/Assay | Cell Line | IC50 (nM) | Reference |

| CDK1/Cyclin B | - | 14 | [1] |

| CDK2/Cyclin E | - | 4 | [1] |

| CDK9/Cyclin T1 | - | 10 | [1] |

| BrdU Incorporation | LoVo | 39 | [2] |

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound is proposed to regulate transcription.

This compound inhibits CDK9, preventing RNAPII pause release.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on transcription.

In Vitro Kinase Assay for CDK9 Inhibition

This assay directly measures the ability of this compound to inhibit the kinase activity of CDK9.

Workflow Diagram:

Workflow for an in vitro CDK9 kinase assay.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a solution of recombinant active CDK9/Cyclin T1 enzyme in kinase buffer.

-

Prepare a substrate solution containing a peptide or protein substrate (e.g., a GST-tagged fragment of the RNAPII CTD).

-

Prepare an ATP solution, including a radiolabeled ATP (e.g., [γ-³²P]ATP) for detection.

-

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the kinase buffer, CDK9/Cyclin T1 enzyme, substrate, and the desired concentration of this compound.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the ATP solution.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

-

Western Blot for RNAPII CTD Phosphorylation

This experiment assesses the effect of this compound on the phosphorylation status of RNAPII in cells.

Workflow Diagram:

Workflow for Western blot analysis of RNAPII phosphorylation.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound or a vehicle control (DMSO) for the desired duration.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated RNAPII CTD (e.g., anti-Ser2-P, anti-Ser5-P) and total RNAPII (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the phosphorylated RNAPII signal to the total RNAPII signal.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of RNAPII at specific gene locations (e.g., promoters vs. gene bodies) in response to this compound treatment.

Workflow Diagram:

Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

-

Cell Treatment and Crosslinking:

-

Treat cultured cells with this compound or vehicle.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for RNAPII.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the protein-DNA crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

Analysis by qPCR:

-

Perform quantitative PCR (qPCR) using primers designed to amplify specific regions of target genes (e.g., promoter and gene body).

-

Quantify the amount of immunoprecipitated DNA relative to an input control to determine the occupancy of RNAPII at these regions.

-

Conclusion

This compound is a potent inhibitor of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound effectively blocks the phosphorylation of the RNAPII CTD and negative elongation factors, leading to a global suppression of transcription. This mechanism provides a strong rationale for its investigation as an anti-cancer agent, particularly in malignancies driven by transcriptional addiction. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to further investigate the nuanced effects of this compound on gene expression and to explore its full therapeutic potential. Further studies employing genome-wide techniques such as RNA-seq and GRO-seq will be invaluable in fully elucidating the transcriptional consequences of this compound treatment.

References

Methodological & Application

Application Notes and Protocols for AZD5597 Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs), specifically CDK1, CDK2, and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines and has shown activity in human cancer cell line xenograft models.[1][2][3]

These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, including methods for assessing its effects on cell viability, proliferation, apoptosis, and cell cycle distribution.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9.

-

CDK1 (Cyclin B): A key regulator of the G2/M phase transition, essential for entry into mitosis.

-

CDK2 (Cyclin E and Cyclin A): Plays a critical role in the G1/S phase transition and S phase progression.

-

CDK9 (Cyclin T): A component of the positive transcription elongation factor b (P-TEFb), which is required for the transcription of many genes, including anti-apoptotic proteins like Mcl-1.

By inhibiting these CDKs, this compound disrupts the normal cell cycle, leading to cell cycle arrest and induction of apoptosis.

Quantitative Data

Precise quantitative data for this compound across a wide range of cell lines is limited in publicly available literature. However, data from the closely related CDK1, 2, and 9 inhibitor, AZD5438, can provide a valuable reference for expected efficacy.

Table 1: Inhibitory Concentrations (IC50) of this compound and the related compound AZD5438

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| This compound | CDK1 | - | 2 nM | [4] |

| CDK2 | - | 2 nM | [4] | |

| BrdU Incorporation | LoVo | 0.039 µM | [4] | |

| AZD5438 | Proliferation | MCF-7 (Breast) | 0.2 µM | [5] |

| Proliferation | HCT-116 (Colon) | 0.4 µM | [5] | |

| Proliferation | A549 (Lung) | 0.2 µM | [5] | |

| Proliferation | DU145 (Prostate) | 0.6 µM | [5] | |

| Proliferation | ARH-77 (Myeloma) | 1.7 µM | [5] |

Table 2: Effect of AZD5438 on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer (CRC) Cell Lines (24-hour treatment)

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| A549 (NSCLC) | Control (DMSO) | - | - | ~15% | [1] |

| AZD5438 (208 nM) | - | - | ~50% | [1] | |

| H1299 (NSCLC) | Control (DMSO) | - | - | ~20% | [1] |

| AZD5438 (96.3 nM) | - | - | ~32% | [1] | |

| CRC057 (CRC) | Control (DMSO) | 55.4 | 19.3 | 25.3 | [6] |

| AZD5438 (110 nM) | 26.2 | 30.1 | 43.7 | [6] | |

| CRC16-159 (CRC) | Control (DMSO) | 59.8 | 15.6 | 24.6 | [6] |

| AZD5438 (1.2 µM) | 39.1 | 24.5 | 36.4 | [6] |

Note: The data presented for AZD5438 should be considered as a guideline for the expected effects of a pan-CDK1/2/9 inhibitor. Optimal concentrations and effects of this compound should be determined empirically for each cell line.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Culture and this compound Preparation

-